4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline
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Overview
Description
4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline is a synthetic organic compound that belongs to the class of nitrofurans. These compounds are characterized by the presence of a furan ring bearing a nitro group.
Preparation Methods
The synthesis of 4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline involves several steps. One common synthetic route includes the reaction of 4,7-dichloroquinoline with 5-nitro-2-furyl-1,3-butadiene under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent against various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially targeting proteins and enzymes within cells. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes by interacting with key biomolecules .
Comparison with Similar Compounds
4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline can be compared with other nitrofuran compounds, such as:
2-[(Chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: These compounds also contain a nitro group and a furan ring but differ in their overall structure and specific functional groups.
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: This compound has a similar nitrofuran structure but includes an oxadiazole ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
31432-69-6 |
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Molecular Formula |
C17H10Cl2N2O3 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
4,7-dichloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinoline |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-11-5-7-14-15(19)10-12(20-16(14)9-11)3-1-2-4-13-6-8-17(24-13)21(22)23/h1-10H/b3-1+,4-2+ |
InChI Key |
QXCSJZKIMCWUAD-ZPUQHVIOSA-N |
Isomeric SMILES |
C1=CC2=C(C=C(N=C2C=C1Cl)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC2=C(C=C(N=C2C=C1Cl)C=CC=CC3=CC=C(O3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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